REACTION_CXSMILES
|
C(O[C:6](=[O:18])[CH2:7][C:8]([CH2:12][O:13]C(C)(C)C)([OH:11])[CH2:9][F:10])(C)(C)C>FC(F)(F)C(O)=O>[F:10][CH2:9][C:8]1([OH:11])[CH2:12][O:13][C:6](=[O:18])[CH2:7]1
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Name
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3-tert-butoxymethyl-4-fluoro-3-hydroxybutyric acid tert-butyl ester
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Quantity
|
17.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC(CF)(O)COC(C)(C)C)=O
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting brown solution was evaporated
|
Type
|
DISTILLATION
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Details
|
the residue subjected to bulb-to-bulb distillation at 150-160° C./0.4 mbar
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Name
|
|
Type
|
product
|
Smiles
|
FCC1(CC(OC1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 96.6% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |